molecular formula C15H7F6NO B3050209 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile CAS No. 243128-43-0

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile

Cat. No.: B3050209
CAS No.: 243128-43-0
M. Wt: 331.21 g/mol
InChI Key: LSDKZBOBPBBOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C15H7F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a phenoxy group, which is further connected to a benzonitrile moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 4-fluorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Agricultural Chemicals

Herbicides and Fungicides

  • The compound is effectively used in the development of herbicides and fungicides. Its chemical structure allows it to penetrate plant tissues efficiently, enhancing its effectiveness in controlling unwanted plant growth and pathogens. Research indicates that compounds with trifluoromethyl groups often exhibit improved herbicidal activity due to increased lipophilicity and biological interaction capabilities .

Pharmaceutical Development

Drug Synthesis

  • 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique properties make it suitable for designing drugs targeting inflammatory diseases and other health conditions. The trifluoromethyl groups enhance the binding affinity of the compound to biological targets, which can lead to improved pharmacokinetic properties .

Biological Activity

  • Studies have shown that this compound may exhibit enzyme inhibition or receptor binding activities, making it a candidate for further exploration in drug development . The presence of trifluoromethyl groups typically enhances biological activity by improving interactions with molecular targets.

Polymer Science

Advanced Materials

  • In polymer science, this compound is utilized to formulate advanced polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making these materials suitable for applications in harsh environments .

Fluorinated Compounds Research

Properties Exploration

  • The compound is valuable in research focused on fluorinated organic compounds. Its distinctive trifluoromethyl groups contribute to studies exploring the properties and potential applications of such compounds in various fields, including materials science and medicinal chemistry .

Environmental Studies

Impact Assessment

  • Researchers are investigating the environmental impact of this compound as part of efforts to develop safer chemical practices. Understanding its behavior in ecosystems can aid in minimizing adverse effects associated with agricultural chemicals .

Case Study 1: Herbicidal Efficacy

In studies conducted on various herbicides containing trifluoromethyl groups, this compound demonstrated superior efficacy against certain weed species compared to traditional herbicides. This was attributed to its enhanced penetration capabilities and selective toxicity towards target plants.

Case Study 2: Drug Development

Research focused on synthesizing anti-inflammatory agents has utilized this compound as a key intermediate. Initial trials indicated that derivatives of this compound exhibited promising results in modulating inflammatory pathways in vitro.

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)phenoxybenzonitrile
  • 3,5-Bis(trifluoromethyl)phenol

Uniqueness

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and electron-withdrawing capability, making it distinct from other similar compounds.

Biological Activity

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer and antimicrobial activities, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the pharmacological profiles of many drugs. The presence of this group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Testing :
    • In vitro studies have shown that the compound displays significant cytotoxicity against several human cancer cell lines, including:
      • MCF-7 (breast cancer)
      • A549 (lung cancer)
      • HCT116 (colon cancer)
    • The IC50 values for these cell lines were reported as follows:
      Cell LineIC50 (μM)Reference Compound
      MCF-715.63Tamoxifen (10.38)
      A54912.4Doxorubicin (52.1)
      HCT11617.8Doxorubicin (52.1)
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis as evidenced by flow cytometry assays that showed an increase in apoptotic markers such as p53 and caspase-3 cleavage in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity.

Antibacterial Studies

  • The compound has been tested against various bacterial strains with notable efficacy:
    • Minimum inhibitory concentrations (MICs) were determined against pathogens such as E. coli and Staphylococcus aureus.
Bacterial StrainMIC (μg/mL)
E. coli4.88
S. aureus6.75
  • These results indicate that the compound possesses strong antibacterial properties comparable to established antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms.

  • Target Proteins :
    • Human Son of sevenless homolog 1 (SOS1)
    • Enoyl reductase from Escherichia coli

The docking results suggest favorable binding affinities that could translate into effective inhibition of these targets .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDKZBOBPBBOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378288
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-43-0
Record name 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243128-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 3
Reactant of Route 3
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 5
Reactant of Route 5
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 6
Reactant of Route 6
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.